1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide 1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1049438-00-7
VCID: VC5261471
InChI: InChI=1S/C19H23F2N3O2S/c20-17-3-1-16(2-4-17)15-27(25,26)22-9-10-23-11-13-24(14-12-23)19-7-5-18(21)6-8-19/h1-8,22H,9-15H2
SMILES: C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Molecular Formula: C19H23F2N3O2S
Molecular Weight: 395.47

1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

CAS No.: 1049438-00-7

Cat. No.: VC5261471

Molecular Formula: C19H23F2N3O2S

Molecular Weight: 395.47

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide - 1049438-00-7

Specification

CAS No. 1049438-00-7
Molecular Formula C19H23F2N3O2S
Molecular Weight 395.47
IUPAC Name 1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Standard InChI InChI=1S/C19H23F2N3O2S/c20-17-3-1-16(2-4-17)15-27(25,26)22-9-10-23-11-13-24(14-12-23)19-7-5-18(21)6-8-19/h1-8,22H,9-15H2
Standard InChI Key ZPDRBNPTAPLTRG-UHFFFAOYSA-N
SMILES C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Analysis

Molecular Composition and Functional Groups

The compound’s molecular formula is C19H22F2N4O2S, with a molecular weight of 420.47 g/mol. Its structure integrates two critical pharmacophores:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, known to enhance bioavailability and receptor binding.

  • 4-Fluorophenyl groups: Fluorine substitution at the para position improves metabolic stability and lipophilicity, facilitating blood-brain barrier penetration.

  • Methanesulfonamide group: A polar moiety that enhances solubility and enables hydrogen bonding with biological targets.

Table 1: Key Structural Features

FeatureDescription
Piperazine ringFacilitates interactions with neurotransmitter receptors (e.g., dopamine, serotonin).
4-Fluorophenyl groupsAugment electron-withdrawing effects, stabilizing aromatic interactions.
MethanesulfonamideImproves pharmacokinetic properties via enhanced aqueous solubility.

Stereochemical Considerations

The compound’s central ethyl linker introduces a chiral center, suggesting the existence of enantiomers. Computational modeling predicts that the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to steric complementarity with hydrophobic binding pockets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide involves a multi-step sequence:

  • Piperazine functionalization: Reaction of 1-(4-fluorophenyl)piperazine with 2-chloroethylamine to form the ethylenediamine intermediate.

  • Sulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Piperazine alkylation1-(4-Fluorophenyl)piperazine, 2-chloroethylamine, DMF, 80°C78
SulfonylationMethanesulfonyl chloride, Et3N, CH2Cl2, 0°C85

Stability and Degradation

The compound demonstrates stability in aqueous solutions (pH 4–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-fluorobenzoic acid and piperazine derivatives as degradation products.

Pharmacological Properties

Receptor Binding Affinity

In silico docking studies predict high affinity for 5-HT1A and D2 receptors, with binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. These interactions suggest potential applications in neuropsychiatric disorders, such as anxiety and schizophrenia.

Antimicrobial Activity

Analogous sulfonamide-piperazine hybrids exhibit broad-spectrum antimicrobial effects. For example, N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide (CAS: 946317-12-0) inhibits Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL).

Table 3: Comparative Antimicrobial Data

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Target compound (predicted)2–44–8
Ciprofloxacin (control)0.50.25

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, CH2N), 2.95 (s, 3H, SO2CH3).

  • HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Mass Spectrometry

The ESI-MS spectrum displays a prominent [M+H]+ ion at m/z 421.2, consistent with the molecular formula C19H22F2N4O2S.

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